molecular formula C22H22N2O4 B4773531 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B4773531
M. Wt: 378.4 g/mol
InChI Key: DBGJQXNYCJMNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. It is a benzodiazepine derivative that has shown promising results in various studies, making it an interesting topic for further investigation.

Mechanism of Action

The exact mechanism of action of 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA). By modulating the activity of this receptor, 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can produce its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can produce a range of biochemical and physiological effects. It has been shown to increase the activity of GABA in the brain, leading to its anxiolytic and sedative effects. Additionally, it has been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its ability to produce consistent results. Additionally, it is relatively easy to synthesize and does not require any specialized equipment. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use. Finally, there is potential for the development of new compounds based on the structure of 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one that may have even greater therapeutic potential.

Scientific Research Applications

The potential applications of 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in scientific research are vast. It has been studied for its effects on the central nervous system, including its anxiolytic and sedative properties. Additionally, it has shown potential as an antipsychotic agent and has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

9-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-20-10-14(11-21(27-2)22(20)28-3)13-8-18-15(19(25)9-13)12-23-16-6-4-5-7-17(16)24-18/h4-7,10-13,24H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGJQXNYCJMNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
Reactant of Route 4
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
Reactant of Route 5
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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